1-[1-[2-Oxo-2-(1,2,5-trimethyl-3-pyrrolyl)ethyl]-4-piperidinyl]-1H-benzo[d]imidazol-2(3H)-one
Description
The compound 1-[1-[2-Oxo-2-(1,2,5-trimethyl-3-pyrrolyl)ethyl]-4-piperidinyl]-1H-benzo[d]imidazol-2(3H)-one features a benzoimidazol-2-one core linked to a piperidinyl group substituted with a 2-oxoethyl chain terminating in a 1,2,5-trimethylpyrrole moiety.
Properties
IUPAC Name |
3-[1-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-14-12-17(15(2)23(14)3)20(26)13-24-10-8-16(9-11-24)25-19-7-5-4-6-18(19)22-21(25)27/h4-7,12,16H,8-11,13H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLTZFCMAVJJCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C(=O)CN2CCC(CC2)N3C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[1-[2-Oxo-2-(1,2,5-trimethyl-3-pyrrolyl)ethyl]-4-piperidinyl]-1H-benzo[d]imidazol-2(3H)-one is a complex organic molecule featuring a benzimidazole core. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The structure of the compound includes:
- Benzimidazole core : A common scaffold in many bioactive compounds.
- Pyrrole ring : Known for its role in various biological processes.
- Piperidine moiety : Often associated with neuroactive properties.
The molecular formula is with a molecular weight of approximately 341.36 g/mol .
1. Antimicrobial Properties
Research indicates that compounds with a benzimidazole scaffold exhibit significant antimicrobial activity. A study on related benzimidazole derivatives showed effectiveness against various bacterial strains, suggesting that the target compound may possess similar properties .
2. Anticancer Activity
The compound's structure suggests potential anticancer activity. Compounds containing benzimidazole and piperidine have been documented to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
3. Neuroprotective Effects
The presence of the pyrrole ring suggests possible neuroprotective effects. Pyrrole derivatives have been shown to interact with neurotransmitter systems, potentially offering benefits in neurodegenerative diseases .
4. Immunomodulatory Effects
The compound may also exhibit immunomodulatory effects, similar to other sphingosine 1-phosphate receptor modulators. These modulators can influence lymphocyte circulation and have implications in treating autoimmune diseases .
Case Studies and Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : Potential interactions with G-protein-coupled receptors (GPCRs), which are crucial for mediating cellular responses to various stimuli.
- Cell Signaling Pathways : Involvement in pathways related to apoptosis and cell proliferation, particularly through the modulation of signaling molecules like sphingosine .
- Electrophilic Character : The presence of electrophilic centers may allow for interactions with thiol groups in proteins, influencing their function and leading to biological effects .
Comparison with Similar Compounds
Benzoimidazolone-Piperidinyl Scaffold Derivatives
Compounds sharing the 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one scaffold (e.g., TBPB from ) exhibit pharmacological relevance as muscarinic acetylcholine receptor (M1 mAChR) ligands. Unlike the target compound, TBPB incorporates a bipiperidinyl group, enhancing conformational rigidity.
Acyl-Substituted Piperidinyl Derivatives
details derivatives like 1-[1-(2-chloropropanoyl)-piperidin-4-yl]-1H-benzo[d]imidazol-2(3H)-one, where acyl chains (e.g., chloropropanoyl, iodopropanoyl) replace the pyrrole-ethyl group. These substituents introduce electrophilic or halogen-bonding properties absent in the target compound. The target’s 2-oxoethyl-pyrrolyl linker may reduce reactivity, enhancing metabolic stability compared to halogenated analogs.
Pyrroloquinoxaline and Quinoxaline Hybrids
A compound in features a pyrrolo[1,2-a]quinoxaline moiety attached via a benzyl-piperidinyl linker. The extended π-system of quinoxaline contrasts with the target’s methylpyrrole, suggesting differences in DNA intercalation or kinase inhibition. The target’s trimethylpyrrole may prioritize hydrophobic interactions over π-π stacking.
PLD Inhibitors with Scaffold Modifications
highlights phospholipase D (PLD) inhibitors using the benzoimidazolone-piperidinyl scaffold. Replacement with a 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one bioisostere shifted selectivity toward PLD2. The target’s pyrrole-ethyl group could similarly influence isoform selectivity, though its distinct steric profile may favor alternative targets.
Structural and Functional Analysis
Key Structural Differentiators
- Trimethylpyrrole vs. Halogen/Acyl Groups: The target’s pyrrole substituent provides electron-rich aromaticity and steric hindrance, unlike electrophilic chloropropanoyl groups.
- Oxoethyl Linker : The 2-oxoethyl spacer may facilitate hydrogen bonding, contrasting with rigid aryl () or spirocyclic () linkers.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: The synthesis of this compound involves multi-step strategies, including:
- Piperidine coupling : The 4-piperidinyl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) with halogenated intermediates. Optimize using Pd(PPh₃)₄ catalyst, K₃PO₄ base, and degassed DMF/H₂O solvent mixtures at 80–100°C for 12–24 hours .
- Benzimidazolone formation : Cyclize substituted phenylenediamines with carbonyl sources (e.g., urea or triphosgene) under acidic conditions (e.g., HCl in ethanol) .
Q. Key Optimization Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Enhances coupling efficiency |
| Solvent | DMF:H₂O (3:1) | Balances solubility/reactivity |
| Temperature | 90°C | Reduces side reactions |
| Reaction Time | 18 hours | Maximizes conversion |
Q. How is the structural characterization performed using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C-NMR resolves the benzimidazolone (δ 6.8–7.5 ppm for aromatic protons) and pyrrole (δ 2.1–2.5 ppm for methyl groups) moieties .
- 2D NMR (COSY, HSQC) confirms connectivity between the piperidine and benzimidazolone units .
- X-ray Crystallography :
- Single crystals grown via slow evaporation (ethanol/water) provide bond lengths/angles (e.g., C=O bond: 1.22 Å, N–C piperidine: 1.47 Å) .
Q. Example Crystallographic Data :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell | a = 10.2 Å, b = 12.5 Å, c = 14.8 Å |
| R Factor | 0.042 |
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. receptor-binding assays) arise from:
- Assay variability : Standardize protocols (e.g., MIC testing vs. radioligand binding ).
- Structural analogs : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl groups alter H₁/H₄ receptor affinity ).
Q. Recommended Validation Steps :
Replicate assays under identical conditions (pH, temperature, solvent).
Use orthogonal techniques (e.g., SPR for binding kinetics, MIC for antimicrobial activity).
Perform dose-response curves to confirm potency thresholds.
Q. What strategies enhance target selectivity through modification of the benzimidazolone and pyrrole moieties?
Methodological Answer:
- Benzimidazolone modifications :
- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at C-5/C-6 to improve receptor binding .
- Replace the benzimidazolone with triazolo or pyridopyrimidinone scaffolds to reduce off-target effects .
- Pyrrole modifications :
- Vary methyl group positions (e.g., 1,2,5-trimethyl to 1,3,5-trimethyl) to modulate steric hindrance .
Q. Structure-Activity Relationship (SAR) Insights :
| Modification | Biological Impact |
|---|---|
| C-5 Fluoro substitution | 10× increase in H₁ receptor affinity |
| Piperidine N-alkylation | Reduces CYP450 inhibition |
Q. How can synthetic challenges like low solubility or byproduct formation be addressed?
Methodological Answer:
- Solubility enhancement : Use co-solvents (e.g., DMSO:EtOH 1:1) or PEG-based excipients during purification .
- Byproduct mitigation :
- Employ scavenger resins (e.g., QuadraPure™) to trap unreacted boronic acids in cross-coupling steps .
- Optimize stoichiometry (e.g., 1.2 eq. of piperidine derivative to limit dimerization) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
